N-(3,4-dichlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3,4-dichlorophenyl derivative, followed by the introduction of the hydroxy, methoxyethyl, and methyl groups through various organic reactions. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide include:
- 4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- N-(3,4-dichlorobenzyl)-2-{(3S,6aS,8R,10aS)-3-hydroxy-1-[(4-methylphenyl)sulfonyl]decahydropyrano[2,3-c][1,5]oxazocin-8-yl}acetamide
Uniqueness
What sets N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4/c1-9-7-13(21)14(16(23)20(9)5-6-24-2)15(22)19-10-3-4-11(17)12(18)8-10/h3-4,7-8,21H,5-6H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPBWXXXYPZMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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